3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
Description
The compound 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a methoxy group at position 3, a methyl group at position 1, and a 4-amine substituent linked via a methylene bridge to a second 1-methylpyrazole moiety.
Properties
Molecular Formula |
C10H15N5O |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5O/c1-14-5-4-8(12-14)6-11-9-7-15(2)13-10(9)16-3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
DVCJMEURNNYXBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A widely employed method involves reductive amination between 3-methoxy-1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazole-3-carbaldehyde.
Procedure :
-
Reactants :
-
Conditions :
Key Data :
Nucleophilic Substitution with Alkyl Halides
Alternative routes utilize alkylation of 3-methoxy-1-methyl-1H-pyrazol-4-amine with (1-methyl-1H-pyrazol-3-yl)methyl halides.
Procedure :
-
Reactants :
-
Conditions :
Comparative Analysis :
| Method | Reductive Amination | Alkylation |
|---|---|---|
| Yield | 62–68% | 45–52% |
| Reaction Time | 16 hours | 8 hours |
| Byproducts | Minimal | Halide salts |
| Scalability | High | Moderate |
Optimization Strategies
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.
-
Weak bases (Cs₂CO₃) improve selectivity in alkylation vs. over-alkylation.
Case Study :
Replacing K₂CO₃ with Cs₂CO₃ in DMF increased alkylation yield from 45% to 58%.
Catalytic Approaches
Pd-catalyzed coupling reactions enable modular synthesis:
-
Buchwald-Hartwig Amination :
Advantages :
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Technique | Criteria |
|---|---|
| HPLC (C18 column) | >98% purity |
| Residual Solvents (GC) | <500 ppm |
| Heavy Metals (ICP-MS) | <10 ppm |
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Methoxy-1-methylpyrazole | 1,200 |
| NaBH(OAc)₃ | 800 |
| Pd Catalysts | 12,000 |
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Structural Comparison
The target compound’s key structural features are compared to analogs below:
Key Observations :
Physicochemical Properties
Data from analogs provide insights into expected properties:
Q & A
Q. Q1. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole-amine derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in polar aprotic solvents like DMSO at 35–50°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to alkylating agent) and inert atmospheres to prevent oxidation. Low yields (~17.9%) in similar compounds highlight the need for purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze methoxy protons (δ ~3.8–4.0 ppm in CDCl₃) and pyrazole ring protons (δ ~7.5–8.5 ppm). Cross-peaks in 2D COSY or HSQC confirm connectivity .
- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves bond lengths and angles, with R-factors < 0.05 indicating high accuracy .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 262.2) .
Q. Q3. What are the key stability considerations for this compound during storage and handling?
Methodological Answer:
- Storage : Use amber vials under nitrogen at −20°C to prevent degradation. Pyrazole derivatives are sensitive to light and moisture, which can hydrolyze the methoxy group .
- Handling : Employ gloveboxes for air-sensitive steps. LC-MS monitoring every 6 months detects decomposition (e.g., via new peaks in chromatograms) .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Input the compound’s 3D structure (optimized with Gaussian at B3LYP/6-31G*) into target proteins (PDB ID: e.g., 6K6). Score binding poses using binding energy (ΔG < −7 kcal/mol suggests strong affinity) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
Q. Q5. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?
Methodological Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., SR141716 for cannabinoid receptors).
- Metabolite screening : LC-HRMS identifies active metabolites that may contribute to discrepancies .
- Structural analogs : Compare with derivatives (e.g., fluorinated or trifluoromethyl variants) to isolate substituent effects .
Q. Q6. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
Q. Q7. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The methoxy group acts as an electron-donating group, activating the pyrazole ring for electrophilic substitution. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ catalyst and aryl boronic acids in THF/water (3:1) at 80°C.
- Monitor regioselectivity via LC-MS; methoxy directs coupling to the 4-position of the pyrazole .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
